molecular formula C10H11N3O2S B12887857 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole CAS No. 154106-14-6

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole

Katalognummer: B12887857
CAS-Nummer: 154106-14-6
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: FOOBWIHZRUMZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group, a methylsulfonyl group, and a phenyl group

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with methyl isothiocyanate, followed by oxidation and cyclization steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Analyse Chemischer Reaktionen

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole can be compared with other similar compounds such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Other triazole derivatives:

Eigenschaften

CAS-Nummer

154106-14-6

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

1-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-10(12-13)16(2,14)15/h3-7H,1-2H3

InChI-Schlüssel

FOOBWIHZRUMZLC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC(=N1)S(=O)(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.